

# An In-depth Technical Guide to meta-Aminobenzoic Acid

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Compound of Interest		
Compound Name:	3-Aminobenzoate	
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This guide provides a comprehensive overview of meta-aminobenzoic acid (m-ABA), also known as 3-aminobenzoic acid. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis, and its role in biological systems.

CAS Number: 99-05-8[1][2][3][4][5]

### **Physicochemical Properties**

Meta-aminobenzoic acid is an organic compound with the molecular formula C<sub>7</sub>H<sub>7</sub>NO<sub>2</sub>.[6] It presents as a white solid, though commercial samples may appear colored.[6] Its solubility is limited in water but notable in acetone, boiling water, and hot alcohol.[6] The structure consists of a benzene ring substituted with an amino group and a carboxylic acid.[6]



Property	Value	Source
Molecular Formula	C7H7NO2	[1][6]
Molar Mass	137.14 g/mol	[1][6]
Appearance	White solid	[6]
Density	1.51 g/cm <sup>3</sup>	[6]
Melting Point	178 to 180 °C (352 to 356 °F; 451 to 453 K)	[6]
Acidity (pKa)	3.07 (carboxyl; H <sub>2</sub> O); 4.79 (amino; H <sub>2</sub> O)	[6]
Solubility in Water	5.9 g/L (15 °C)	[3]

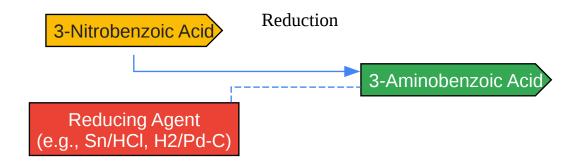
### **Experimental Protocols**

Detailed methodologies for the synthesis of meta-aminobenzoic acid and its derivatives are crucial for research and development. Below are protocols for its preparation.

#### 1. Synthesis from 3-Nitrobenzoic Acid

A common laboratory-scale synthesis of 3-aminobenzoic acid involves the reduction of 3-nitrobenzoic acid.[3][6]

#### · Reaction Workflow



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Workflow for the reduction of 3-nitrobenzoic acid.

2. Green Synthesis from 3-Nitrobenzaldehyde in Subcritical Water

A sustainable approach for producing 3-aminobenzoic acid utilizes a one-pot reaction in the presence of a carbonaceous bio-based material.[7]

- Materials and Reagents:
  - 3-nitrobenzaldehyde
  - NORIT GAC 12-40 (activated carbon)
  - Deionized water (Millipore Milli-Q grade)
  - Ethyl acetate
  - Batch reactor (100 mL) with heating collar and temperature probe
- Procedure:
  - The batch reactor is charged with 55 mL of water, 1.23 g (30 mmol) of 3-nitrobenzaldehyde, and 6 g of NORIT GAC 12-40.[7]
  - The autoclave is sealed and heated to 300 °C, reaching a pressure of 90 bar, for a duration of 2 to 6 hours.[7] The temperature is monitored using an internal probe.
  - Following the reaction, the autoclave is cooled to 40 °C.[7]
  - The aqueous phase is then diluted with 100 mL of ethyl acetate and stirred magnetically at 500 rpm for extraction.[7]
  - The yield of 3-aminobenzoic acid is optimized by adjusting reaction time and temperature, with optimal yields observed at 300 °C for 6 hours.[7] This process involves the reduction of the nitro group and the oxidation of the formyl group.[7]

## **Biological Significance and Pathways**

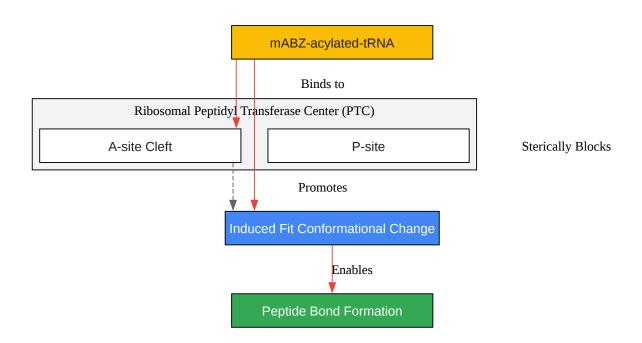


While its isomer, para-aminobenzoic acid (PABA), is well-known as a precursor in the bacterial synthesis of folic acid, meta-aminobenzoic acid and other derivatives also exhibit significant biological interactions.[8][9] Recent studies have explored the role of aminobenzoic acid derivatives in obstructing the catalytic center of the ribosome.[10]

Interaction with the Ribosomal Peptidyl Transferase Center (PTC)

Studies have shown that when meta-aminobenzoic acid (mABZ) is acylated to the 3'-amino-tRNA, it can occupy the A-site of the ribosomal PTC.[10] This binding, however, hinders the necessary conformational changes, known as induced fit, that are required for peptide bond formation.[10]

• Logical Relationship in Ribosomal Inhibition



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Inhibition of ribosomal induced fit by m-aminobenzoic acid.



The rigid aromatic structure of meta-aminobenzoic acid sterically blocks the induced fit mechanism within the A- and P-sites, which is essential for the proper positioning of aminoacyltRNAs for catalysis.[10] This provides a basis for exploring aminobenzoic acid derivatives as potential antimicrobial agents that target protein synthesis.

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